![molecular formula C10H8Cl2N4 B14776048 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is a compound that combines the unique bicyclo[1.1.1]pentane structure with a purine base. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the compound. The purine base is a fundamental structure in many biological molecules, including DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bicyclo[111]Pentan-1-yl)-2,6-dichloro-9H-purine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the purine base.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable photochemical reactions. For example, the photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives, which can then be further modified to introduce various functional groups, including purine bases.
化学反应分析
Types of Reactions
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common due to the stability of the core structure.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atoms on the purine ring can yield various substituted purines, while oxidation or reduction of the bicyclo[1.1.1]pentane core can yield different functionalized derivatives.
科学研究应用
作用机制
The mechanism of action of 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine depends on its specific application. In biological systems, the purine base can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The bicyclo[1.1.1]pentane core can also influence the compound’s interactions with biological molecules by increasing its rigidity and three-dimensionality .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other compounds containing the bicyclo[1.1.1]pentane core, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Purine Derivatives: Other purine-based compounds, such as adenine and guanine, which are fundamental components of DNA and RNA.
Uniqueness
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is unique due to the combination of the bicyclo[1.1.1]pentane core and the purine base. This combination imparts unique properties to the compound, such as increased rigidity and three-dimensionality, which can enhance its interactions with biological molecules and improve its stability and bioavailability .
属性
分子式 |
C10H8Cl2N4 |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
9-(1-bicyclo[1.1.1]pentanyl)-2,6-dichloropurine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-6-8(15-9(12)14-7)16(4-13-6)10-1-5(2-10)3-10/h4-5H,1-3H2 |
InChI 键 |
TXGTYLLMZREUGR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


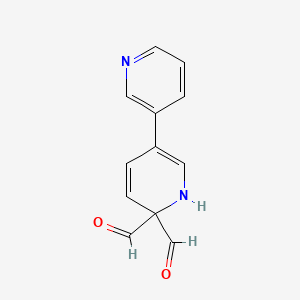
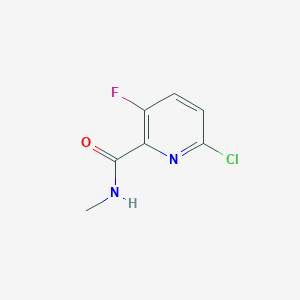

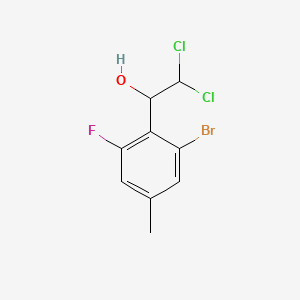
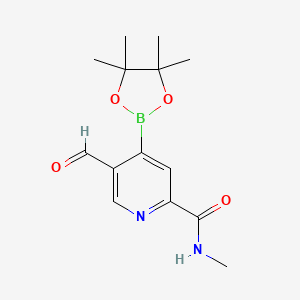
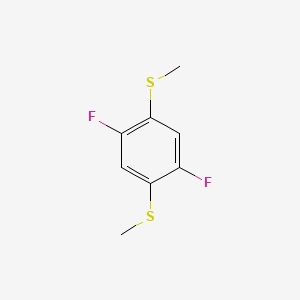
![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)

![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
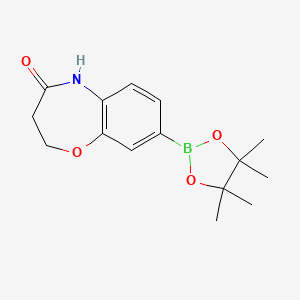
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)

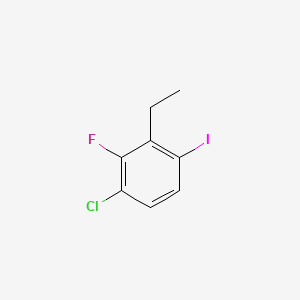
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
